

# Spectroscopic Profile of 5-Methoxy-1-tetralone: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxy-1-tetralone

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-1-tetralone**, a significant intermediate in the synthesis of various pharmaceutical compounds. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, characterization, and quality control in research and drug development.

## Compound Information

Parameter	Value
Compound Name	5-Methoxy-1-tetralone
Synonyms	3,4-dihydro-5-methoxy-1(2H)-naphthalenone, 5-methoxytetralone
CAS Number	33892-75-0[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub> [1][3][4][5]
Molecular Weight	176.21 g/mol [1][3][5]
Physical Form	Solid
Melting Point	87-91 °C
Boiling Point	160-162 °C at 7 mmHg

## Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **5-Methoxy-1-tetralone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-Methoxy-1-tetralone** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Methoxy-1-tetralone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.73 - 7.64	m	-	3H	Aromatic H
7.49 - 7.44	m	-	1H	Aromatic H
3.89	s	-	3H	-OCH <sub>3</sub>
2.91 - 2.82	m	-	2H	Aliphatic CH <sub>2</sub>
2.62 - 2.52	m	-	2H	Aliphatic CH <sub>2</sub>
2.44 - 2.37	m	-	2H	Aliphatic CH <sub>2</sub>

d: doublet, m: multiplet, s: singlet. The data is representative and may vary slightly based on experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Methoxy-1-tetralone**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
196.1	C=O
164.4	Aromatic C-O
148.1	Aromatic C
129.9	Aromatic CH
124.8	Aromatic C
114.7	Aromatic CH
110.9	Aromatic CH
55.7	-OCH <sub>3</sub>
35.3	Aliphatic CH <sub>2</sub>
32.6	Aliphatic CH <sub>2</sub>
23.0	Aliphatic CH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **5-Methoxy-1-tetralone** are listed below.

Table 3: IR Absorption Data for **5-Methoxy-1-tetralone**

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
~1680	C=O	Ketone
~1580, ~1470	C=C	Aromatic Ring
~1270	C-O	Aryl ether
~2940	C-H	Aliphatic
~3050	C-H	Aromatic

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.<sup>[3]</sup>

Table 4: Mass Spectrometry Data for **5-Methoxy-1-tetralone**

m/z	Interpretation
176	Molecular ion (M <sup>+</sup> )
148	[M - CO] <sup>+</sup>
133	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
115	[M - CO - CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg of **5-Methoxy-1-tetralone** was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.<sup>[2]</sup> The solution was then transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.
- **Data Acquisition and Processing:** For <sup>1</sup>H NMR, the spectral width was set to encompass the expected chemical shift range. For <sup>13</sup>C NMR, a proton-decoupled spectrum was acquired. The free induction decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy

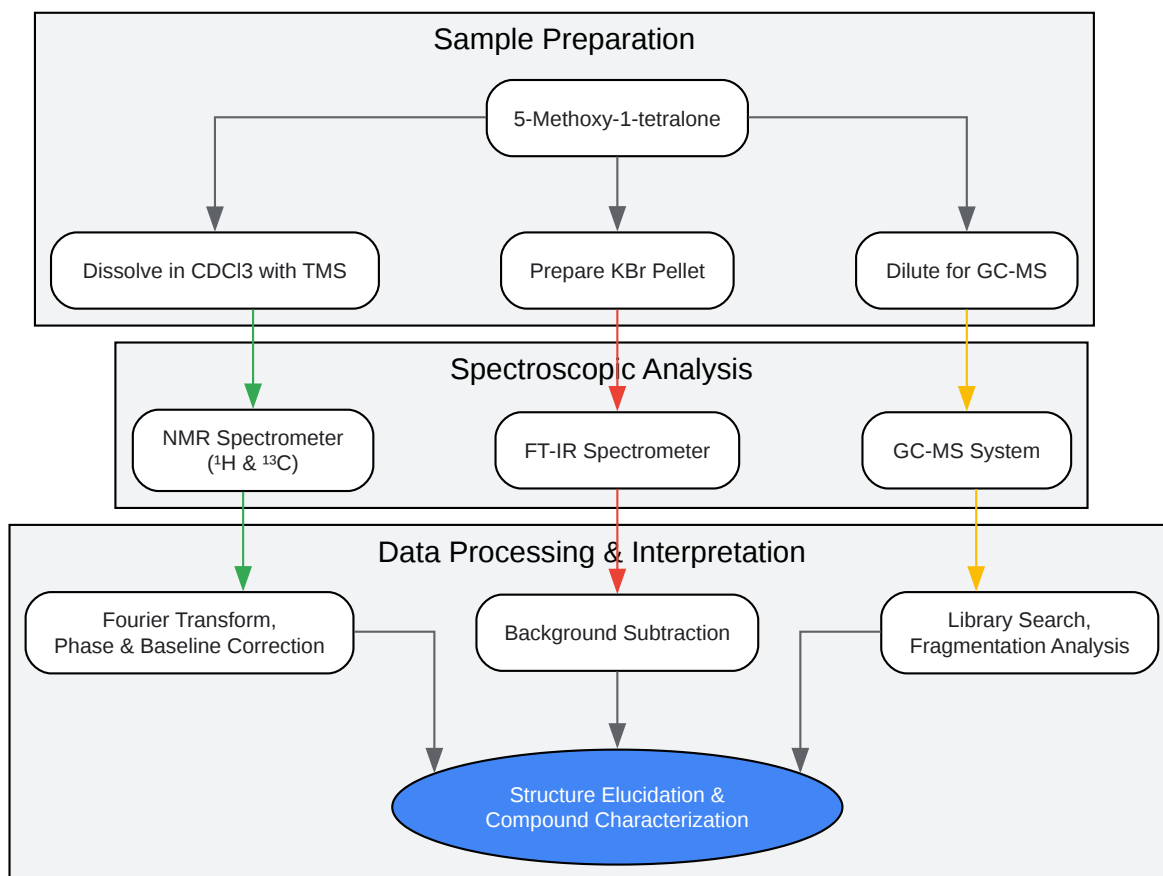
- **Sample Preparation:** A small amount of **5-Methoxy-1-tetralone** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]
- **Instrumentation:** The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[5]
- **Data Acquisition and Processing:** A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400  $\text{cm}^{-1}$ . The resulting spectrum is presented as a plot of transmittance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) at 70 eV.
- **Mass Analysis and Detection:** The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer. The detector recorded the abundance of each ion.
- **Data Analysis:** The mass spectrum is presented as a plot of relative intensity versus  $m/z$ . The molecular ion peak and major fragment ions were identified to aid in structure elucidation.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of **5-Methoxy-1-tetralone**.



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Caption: Workflow for Spectroscopic Analysis of **5-Methoxy-1-tetralone**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxy-1-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585004#spectroscopic-data-for-5-methoxy-1-tetralone>]

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